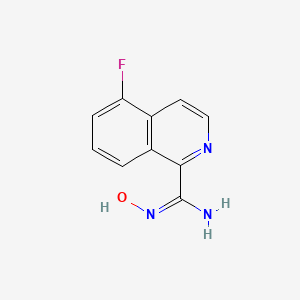![molecular formula C19H30N2O2 B13174374 tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through the reaction of a piperidine derivative with a phenyl-substituted alkyl halide under basic conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the phenyl group or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced phenyl or piperidine derivatives.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemical products, including agrochemicals and polymers.
作用機序
The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-(phenylmethyl)carbamate
- tert-Butyl N-(2-phenylethyl)carbamate
Comparison:
- Structural Differences: While similar compounds may share the tert-butyl carbamate moiety, they differ in the substituents attached to the nitrogen atom. These differences can influence their chemical reactivity and biological activity.
- Unique Features: tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate is unique due to the presence of both a phenyl group and a piperidine ring, which can enhance its binding interactions and specificity in biological systems.
特性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
tert-butyl N-(3-phenyl-2-piperidin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-17(16-9-11-20-12-10-16)13-15-7-5-4-6-8-15/h4-8,16-17,20H,9-14H2,1-3H3,(H,21,22) |
InChIキー |
JKZANDMDQIWQAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


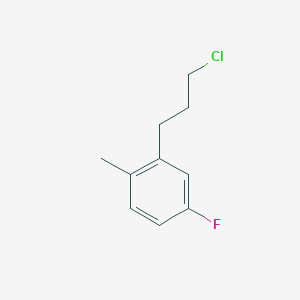
![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)


![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
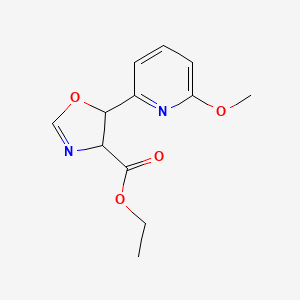
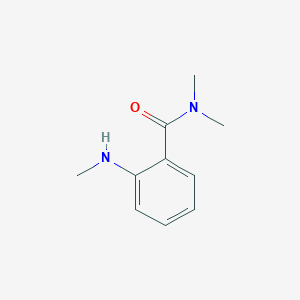
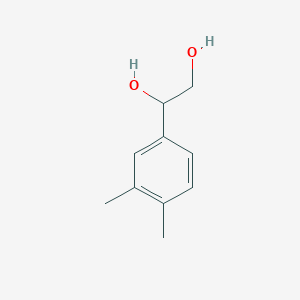
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
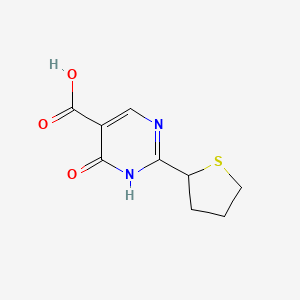
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)

